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Compound of Interest

Pyridine, 2-(1-buten-3-ynyl)-, (E)-
Compound Name:

(9CI)
CAS No.: 134541-96-1
Cat. No.: B166673

Get Quote

& J

The Chemistry and Applications of CAS 134541-96-1: A Technical Guide to (E)-2-(But-1-en-3-
ynyl)pyridine

Executive Summary

In the landscape of modern organic synthesis and drug development, polyfunctional building
blocks are the cornerstone of modular chemical design. CAS 134541-96-1, formally known as
Pyridine, 2-[(1E)-1-buten-3-yn-1-yl]- or (E)-2-(but-1-en-3-ynyl)pyridine, represents a highly
privileged scaffold. By integrating a conjugated enyne system with a coordinating, electron-
deficient pyridine ring, this molecule serves as a critical intermediate for cross-coupling, click
chemistry, and the synthesis of complex fused heterocycles like indolizines.

As a Senior Application Scientist, | have structured this whitepaper to provide researchers and
drug development professionals with an authoritative, in-depth analysis of CAS 134541-96-1.
This guide details its physicochemical profile, validated synthetic methodologies, and
downstream mechanistic utility.
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Structural Significance and Physicochemical
Profiling

The architectural value of CAS 134541-96-1 lies in its orthogonal reactivity. The molecule
features three distinct reactive domains:

o The Pyridine Ring: Acts as an electron-withdrawing group, a hydrogen-bond acceptor, and a
potent bidentate/monodentate ligand for transition metals.

o The (E)-Alkene: Provides a rigid geometric spacer that maintains conjugation while serving
as a potential dienophile in Diels-Alder cycloadditions.

o The Terminal Alkyne: A highly reactive moiety primed for Sonogashira couplings, Glaser
homocouplings, or Copper-Catalyzed Alkyne-Azide Cycloaddition (CUAAC).

Understanding the baseline quantitative data of this compound is essential for reaction scaling,
solvent selection, and chromatographic purification [1][2].

Table 1: Physicochemical and Structural Data of CAS 134541-96-1

Property Value / Description

CAS Registry Number 134541-96-1

IUPAC Name 2-[(1E)-but-1-en-3-ynyl]pyridine

Molecular Formula C9H7N

Molecular Weight 129.16 g/mol

Isomeric SMILES C#C/C=C/C1=CC=CC=N1

InChlKey LRKXULCRSQBKSY-ZZXKWVIFSA-N
Stereochemistry (E)-isomer (Trans geometry across the alkene)
Physical State (Predicted) Oil / Low-melting solid at standard conditions

Strategic Synthesis: The Sonogashira Approach
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While Wittig olefination of pyridine-2-carboxaldehyde with propargyl ylides can yield enynes,
the reaction often produces an inseparable mixture of (E) and (Z) isomers. To achieve the strict
(E)-geometry of CAS 134541-96-1, the most robust and stereoretentive approach is the
Palladium-catalyzed Sonogashira cross-coupling of (E)-2-(2-bromovinyl)pyridine with a
protected terminal alkyne, followed by desilylation.

(E)-2-(2-Bromovinyl)pyridine Trimethylsilylacetylene (TMSA)

Catalyst System
Pd(PPh3)4 / Cul / Et3N

.

TMS-Protected Enyne Intermediate

:

Desilylation
K2CO3 / MeOH

CAS 134541-96-1

(E)-2-(But-1-en-3-ynyl)pyridine

Click to download full resolution via product page

Sonogashira coupling workflow for the synthesis of CAS 134541-96-1.

Causality in Experimental Design
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« Why Trimethylsilylacetylene (TMSA)? Using unprotected acetylene gas is highly hazardous
and difficult to quantify. TMSA acts as a liquid surrogate. The bulky TMS group sterically
hinders the alkyne from undergoing unwanted Pd-catalyzed homocoupling (Glaser-Hay
coupling) during the primary reaction.

o Why Cul? The copper(l) salt reacts with the deprotonated alkyne to form a copper acetylide
intermediate. This species undergoes transmetalation with the oxidative addition complex
[PA(I1)(Ar)(Br)L2] orders of magnitude faster than the alkyne alone.

Validated Experimental Protocol

The following protocol is engineered as a self-validating system, ensuring that researchers can
verify intermediate success before proceeding to downstream applications.

Step 1: Sonogashira Coupling

» Preparation & Degassing: In an oven-dried Schlenk flask, dissolve (E)-2-(2-
bromovinyl)pyridine (1.0 equiv) in anhydrous triethylamine (EtsN, 0.2 M). Causality: EtsN acts
as both the solvent and the base required to neutralize the HBr generated during the
catalytic cycle. Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be
rigorously excluded to prevent the oxidation of Pd(0) to inactive Pd(ll) peroxo complexes.

» Catalyst Addition: Under positive Argon flow, add Pd(PPhs)s (5 mol%) and Cul (10 mol%).
Stir for 5 minutes until a homogeneous transition state is visually confirmed (often a pale
yellow/orange hue).

o Alkyne Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

e Reaction Monitoring (IPC): Stir at room temperature for 4—6 hours. Monitor via TLC
(Hexanes/EtOAc 4:1). The starting bromide will consume, yielding a lower-Rf fluorescent
spot under 254 nm UV light.

o Workup: Dilute with diethyl ether, filter through a pad of Celite to remove Pd/Cu salts, and
concentrate in vacuo.

Step 2: Desilylation
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o Cleavage: Dissolve the crude TMS-enyne in anhydrous methanol (0.1 M). Add anhydrous
K2COs (1.5 equiv). Stir at room temperature for 2 hours.

 Validation (IPC): The removal of the TMS group is rapid. GC-MS will show a mass shift from
m/z 201 to m/z 129.

« |solation: Concentrate the methanol, partition between water and dichloromethane, extract
the aqueous layer, dry over Na2SOa, and purify via flash chromatography.

o Self-Validating NMR Check: To confirm the (E)-geometry has been retained, analyze the *H
NMR spectrum. The vinylic protons will display a large coupling constant (

Hz). A coupling constant of

Hz would indicate unwanted isomerization to the (Z)-geometry.

Downstream Reactivity and Drug Development
Applications

CAS 134541-96-1 is rarely an end-product; it is a vector for generating chemical complexity. Its
unique arrangement of pi-bonds and heteroatoms makes it highly sought after in modern
multicomponent reactions (MCRs) and cycloisomerizations [3][4].

CAS 134541-96-1
Core Enyne Scaffold

Terminal Alkyne Enyne + Pyridine Pyridine Lone Pair

CuAAC (Click Chemistry)
Triazole Formation

Au-Catalyzed Cycloisomerization
Indolizine Synthesis

Glaser/Sonogashira Coupling
Conjugated Polymers

Nitrogen Coordination
Transition Metal Ligands

Click to download full resolution via product page

Divergent synthetic applications and reactivity profile of CAS 134541-96-1.

Gold-Catalyzed Cycloisomerization to Indolizines
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One of the most powerful applications of 2-pyridyl enynes is their conversion into indolizine
alkaloids. When CAS 134541-96-1 is exposed to a pi-acidic catalyst (such as AuCls or PtCl2),
the metal selectively coordinates to the alkyne, enhancing its electrophilicity. The adjacent
pyridine nitrogen lone pair undergoes an intramolecular nucleophilic attack on the activated
alkyne. Subsequent deprotonation and demetallation yield highly substituted indolizines—a
privileged pharmacophore found in numerous CNS-active drugs, antimicrobial agents, and
cardiovascular therapeutics [3].

Extended Conjugated Materials

In materials science, the terminal alkyne of CAS 134541-96-1 can be subjected to Glaser
coupling (Cu-catalyzed oxidative homocoupling) to form a symmetrical di-pyridyl di-enyne.
These extended pi-conjugated systems exhibit unique photophysical properties, including
tunable fluorescence and electron-transport capabilities, making them valuable in the
development of Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.

Conclusion

CAS 134541-96-1 is a structurally elegant, highly reactive building block that bridges the gap
between simple aromatic feedstocks and complex, biologically active heterocycles. By
leveraging robust, stereocontrolled synthetic protocols like the Sonogashira coupling,
researchers can reliably access this enyne to drive innovations in both medicinal chemistry and
advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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